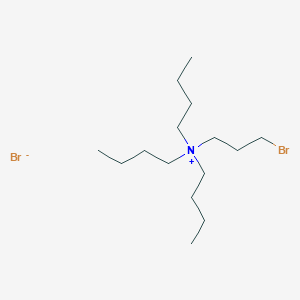
Primary Eicosanoid HPLC Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains the primary COX products produced by most mammalian tissues. Contents: Prostaglandin D2, Prostaglandin E2, 6-keto Prostaglandin F1α, Prostaglandin F2α, and Thromboxane B2 (100 µg each).
Applications De Recherche Scientifique
Diagnostic Applications in Diseases
Eicosanoids play a significant role in the pathophysiology of various diseases. Research has shown that salivary concentrations of eicosanoids, specifically thromboxane B2 and prostaglandin E2, are significantly elevated in patients with primary Sjögren's syndrome, indicating their potential as biomarkers for this autoimmune disorder (Tishler et al., 1996). Furthermore, in the context of acute high altitude hypoxia and acute mountain sickness, a significant increase in plasma concentration of eicosanoids such as thromboxane B2 and leukotriene B4 was observed, suggesting their involvement in the pathophysiology and potentially serving as indicators for the condition (Richalet et al., 1991).
Relationship with Vascular Dysfunction and Cardiovascular Diseases
Cytochrome P450-derived eicosanoids have been implicated in vascular dysfunction in patients with coronary artery disease. Enhanced metabolism through cytochrome P450 ω-hydroxylase and soluble epoxide hydrolase pathways has been associated with more advanced endothelial dysfunction and vascular inflammation, respectively (Schuck et al., 2013). This highlights the potential of eicosanoids in understanding and managing cardiovascular diseases.
Influence of Diet on Eicosanoid Levels
The Mediterranean diet, characterized by high intake of fruits, vegetables, and healthy fats, has been shown to affect eicosanoid levels. A study found that intervention with a Mediterranean diet resulted in a 50% increase in colonic prostaglandin E3 levels, a derivative of eicosapentanoic acid, suggesting that diet can significantly influence eicosanoid pathways and potentially contribute to protective effects against colon cancer (Djuric et al., 2015).
Role in Cancer
The profile of eicosanoids has been studied in various cancer types. For instance, in breast cancer patients, preoperative and postoperative analyses revealed significant differences in eicosanoid synthesis, indicating that eicosanoid metabolism in cancerous tissue differs from that in benign tissue. This suggests a potential role of eicosanoids in cancer prognosis and therapy (Kort et al., 1992). Similarly, higher concentrations of eicosanoids such as cys-LTs and LTB4 in exhaled breath condensate were observed in patients with primary lung cancer compared to healthy controls, indicating their involvement in lung carcinogenesis and potential as non-invasive biomarkers (Ciebiada et al., 2012).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




